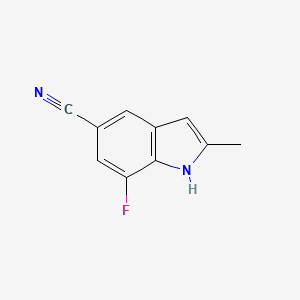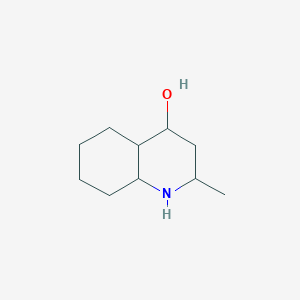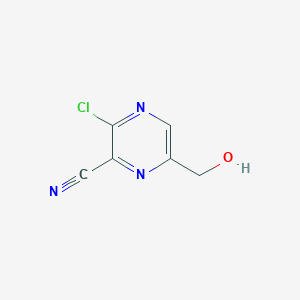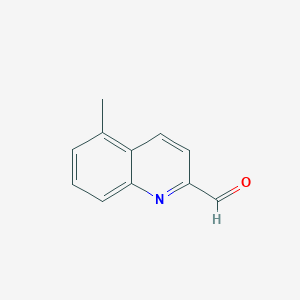
(3-(2-Chloroethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Chloroethyl)phenyl)methanol is an organic compound with the molecular formula C9H11ClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chloroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 3-(2-chloroethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-(2-Chloroethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 3-(2-Chloroethyl)benzaldehyde or 3-(2-Chloroethyl)benzoic acid.
Reduction: 3-(2-Chloroethyl)phenylmethane.
Substitution: 3-(2-Hydroxyethyl)phenylmethanol or 3-(2-Aminoethyl)phenylmethanol.
Aplicaciones Científicas De Investigación
(3-(2-Chloroethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(2-Chloroethyl)phenyl)methanol involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the chloroethyl group.
(3-(2-Bromoethyl)phenyl)methanol: Similar structure with a bromoethyl group instead of chloroethyl.
(3-(2-Hydroxyethyl)phenyl)methanol: Similar structure with a hydroxyethyl group instead of chloroethyl.
Uniqueness
(3-(2-Chloroethyl)phenyl)methanol is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
[3-(2-chloroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11ClO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7H2 |
Clave InChI |
LCEVGGUGULLZEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CO)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11914444.png)
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)








![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)

